N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11-9-12(2)18-15(10-11)27-20(21-18)22-19(26)13-3-5-14(6-4-13)23-16(24)7-8-17(23)25/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPKXMSYRCKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor and antimicrobial agent, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzothiazole moiety and a pyrrolidine derivative, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O3S |
| Molar Mass | 378.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values : The compound demonstrated an IC50 of approximately 9.48 µM against HCC827 cells in a 3D culture assay, indicating potent activity compared to other compounds in the same class .
The mechanism by which this compound exerts its antitumor effects is believed to involve the following pathways:
- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger oxidative stress in cancer cells, promoting cell death.
- Interaction with DNA : It has been suggested that benzothiazole derivatives can bind to DNA, disrupting replication and transcription processes.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In particular:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were recorded at 6.12 µM for S. aureus and 25 µM for E. coli, indicating moderate antimicrobial activity .
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antitumor Activity :
-
Study on Antimicrobial Effects :
- Objective : To assess the antibacterial properties of synthesized benzothiazole compounds.
- Findings : The presence of specific substituents on the benzothiazole ring significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Key Observations
- Substituent Effects on Benzothiazole Core: Methyl groups (4,6-dimethyl in target compound) likely optimize steric hindrance and lipophilicity, balancing cell permeability and target engagement compared to bulkier substituents like ethyl or fluorine () . Fluorine atoms () could enhance metabolic stability but reduce cell permeability due to electronegativity.
Benzamide Modifications :
- The 2,5-dioxopyrrolidinyl group is conserved across compounds, suggesting its role as a key pharmacophore for activity.
- MPPB () replaces the benzothiazole with a dimethylpyrrole, demonstrating that even core heterocycle changes can retain or enhance bioactivity (e.g., 1.4-fold increase in antibody titer) .
Methodological Considerations
- The Litchfield-Wilcoxon method () provides a framework for evaluating dose-effect relationships, which could be applied to compare the potency and efficacy of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
